3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin belongs to the class of coumarins, which are benzopyrones, a large class of naturally occurring organic compounds [ [] https://www.semanticscholar.org/paper/6645b16f587d1bef140e9cdfc06a7bd71f81079c ]. Coumarins are found in a variety of plants and exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties [ [] https://www.semanticscholar.org/paper/6645b16f587d1bef140e9cdfc06a7bd71f81079c, [] https://www.semanticscholar.org/paper/bfb7c166e556e3abf0dccfc000b1f7558482fedc ].
3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin is a naturally occurring compound belonging to the coumarin family, characterized by its unique structure and various biological activities. This compound is notable for its potential therapeutic applications, particularly in anti-inflammatory and anti-cancer research. It is synthesized from natural sources and has been studied for its pharmacological properties.
This compound can be isolated from various plant species, particularly those in the Apiaceae family, where coumarins are prevalent. The synthesis of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin can also be achieved through synthetic methods involving the manipulation of existing coumarin derivatives.
3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin is classified as a coumarin, which is a type of aromatic organic compound. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.
The synthesis of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin typically involves several steps:
The synthesis may require specific reagents such as strong acids (e.g., sulfuric acid) and controlled temperatures to optimize yield and purity. The use of chromatography techniques is essential for purifying the final product.
3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin has a complex molecular structure that includes:
3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin can undergo various chemical reactions typical of coumarins:
Reactions involving this compound often require precise control of conditions (temperature, solvent choice) to ensure selectivity and yield. Analytical techniques like NMR and mass spectrometry are crucial for monitoring reaction progress and product identification.
The biological activity of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin is primarily attributed to its ability to modulate various biochemical pathways:
Experimental studies have shown that this compound exhibits significant inhibition of inflammatory markers in cell culture models, supporting its potential therapeutic use in inflammatory diseases.
Relevant data includes melting point (approximately 100–105 °C) and boiling point (not extensively documented but estimated based on similar compounds).
3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin has several applications in scientific research:
The compound is systematically named as 8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one, reflecting its coumarin core substituted with a hydroxyl group at C8, a methoxy group at C7, and a 1,1-dimethylallyl (prenyl) chain at C3. Its molecular formula is C₁₅H₁₆O₄, corresponding to a molecular weight of 260.29 g/mol [3] [5] [9]. The dimethylallyl group (C₆H₉) is a terpenoid-derived unit attached to the coumarin scaffold, enhancing the molecule’s lipophilicity. Key structural identifiers include:
Table 1: Structural Identifiers of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin
| Identifier Type | Value |
|---|---|
| Canonical SMILES | O=C1C(C(C)(C)C=C)=CC2=C(O)C(OC)=CC=C2O1 |
| InChI Key | KNZZAAGBIUZSNV-UHFFFAOYSA-N |
| CAS Registry No. | 61899-42-1 |
Comprehensive spectroscopic profiling confirms the structure and functional groups:
Table 2: Key Spectroscopic Assignments
| Technique | Signal (δ, ppm / cm⁻¹ / m/z) | Assignment |
|---|---|---|
| ¹H NMR | 2.44 (s, 3H) | C(CH₃)₂ |
| ¹H NMR | 5.08–5.15 (m, 2H) | =CH₂ |
| ¹H NMR | 6.02 (s, 1H) | C4‒H |
| ¹³C NMR | 160.1 | C2 (lactone) |
| FT-IR | 1740 | C=O stretch |
| ESI-MS | 261.19 | [M+H]⁺ |
While single-crystal X-ray diffraction data for this specific coumarin derivative is absent in the literature, predictive computational analyses based on analogous structures suggest a near-planar coumarin core with a dihedral angle of <10° between the fused benzene and pyrone rings. The dimethylallyl side chain adopts an orientation perpendicular to the coumarin plane, minimizing steric clashes. Crystallographic data for related coumarins (e.g., unsubstituted 7-hydroxycoumarin) show characteristic π-stacking interactions and hydrogen-bonded dimers (O‒H⋯O=C), which likely stabilize the solid-state structure of this compound [5]. Predicted crystal density is 1.208 g/cm³ [5].
The structural features of this compound confer distinct physicochemical and bioactivity profiles compared to simpler coumarins:
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: